molecular formula C19H15Br2NO4 B8119355 Dimethyl 2,2'-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate)

Dimethyl 2,2'-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate)

Cat. No.: B8119355
M. Wt: 481.1 g/mol
InChI Key: USAXDTCZSCANDY-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate) is an organic compound with the molecular formula C18H14Br2N2O4. This compound is characterized by the presence of two bromobenzoate groups connected via a cyanoethane bridge. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate) typically involves the reaction of 4-bromobenzoic acid with a suitable cyanoethane derivative under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is then refluxed in an appropriate solvent like dichloromethane or toluene to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of Dimethyl 2,2’-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Formation of substituted derivatives with azide or thiocyanate groups.

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Dimethyl 2,2’-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate) finds applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of bromine atoms and cyano groups allows for strong binding interactions with target molecules, leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,2’-(ethane-1,1-diyl)bis(4-bromobenzoate): Similar structure but lacks the cyano group.

    Dimethyl 2,2’-(1,2-diphenylethane-1,2-diyl)bis(4-bromobenzoate): Contains a diphenylethane bridge instead of a cyanoethane bridge.

Uniqueness

Dimethyl 2,2’-(1-cyanoethane-1,2-diyl)bis(4-bromobenzoate) is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-bromo-2-[2-(5-bromo-2-methoxycarbonylphenyl)-2-cyanoethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br2NO4/c1-25-18(23)15-5-3-13(20)8-11(15)7-12(10-22)17-9-14(21)4-6-16(17)19(24)26-2/h3-6,8-9,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAXDTCZSCANDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)CC(C#N)C2=C(C=CC(=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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